N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
Overview
Description
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is a useful research compound. Its molecular formula is C16H14ClN3O3 and its molecular weight is 331.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.0723690 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicidal Activity
Compounds with specific structural motifs similar to the query have been investigated for their herbicidal activity. For example, certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates, suggesting potential agricultural applications for structurally related compounds (Moran, 2003).
Antinociceptive Effects
Research on derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide has revealed significant antinociceptive activity, indicating potential for pain management applications. This suggests that compounds with similar structural components may also possess analgesic properties (Önkol et al., 2004).
Antioxidant and Anticancer Activities
Novel derivatives bearing resemblance to the query compound have shown promising antioxidant and anticancer activities. For instance, certain compounds demonstrated higher antioxidant activity compared to ascorbic acid and were cytotoxic against cancer cell lines, indicating potential therapeutic applications in oncology and disease prevention (Tumosienė et al., 2020).
Synthesis and Biological Evaluation
Studies have also focused on synthesizing new chemical entities with similar frameworks and evaluating their biological activities. This includes antimicrobial properties, suggesting potential use in developing new antimicrobials or antibiotics (Baranovskyi et al., 2018).
Properties
IUPAC Name |
N-[3-chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-3-13(21)19-11-8-9(7-10(17)14(11)22-2)16-20-15-12(23-16)5-4-6-18-15/h4-8H,3H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCKLHNBARSHIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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